2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride
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Overview
Description
2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H4BrCl2NO and a molecular weight of 268.92 g/mol . This compound is known for its unique structure, which includes both bromine and chlorine atoms attached to a benzimidoyl chloride core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired product . The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include sodium carbonate, oxone, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both bromine and chlorine atoms allows it to form strong interactions with these targets, leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Bromo-6-chloro-N-hydroxybenZimidoyl chloride can be compared to other similar compounds, such as:
2-Bromo-6-chlorobenzaldehyde: A precursor in the synthesis of the target compound.
N-Hydroxybenzimidoyl chloride: A related compound with similar reactivity but different substituents.
2-Bromo-6-chloroaniline: Another compound with bromine and chlorine atoms attached to an aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C7H4BrCl2NO |
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Molecular Weight |
268.92 g/mol |
IUPAC Name |
2-bromo-6-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4BrCl2NO/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H |
InChI Key |
NQLKYVPYHOYCLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=NO)Cl)Cl |
Origin of Product |
United States |
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